molecular formula C10H12FNO B1453597 4-Cyclobutoxy-3-fluoroaniline CAS No. 1247239-61-7

4-Cyclobutoxy-3-fluoroaniline

Cat. No.: B1453597
CAS No.: 1247239-61-7
M. Wt: 181.21 g/mol
InChI Key: ZMWLFXGBUMIXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutoxy-3-fluoroaniline is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation and Environmental Impact

Research has explored the degradation of fluoroanilines due to their extensive industrial applications and low natural biodegradability. A study by Zhao et al. (2019) highlighted a bacterial strain, Rhizobium sp. JF-3, capable of degrading 3-fluoroaniline (3-FA) as the sole carbon and energy source, suggesting potential pathways for environmental bioremediation of fluoroaniline compounds. This strain demonstrated the ability to degrade 4-fluoroaniline and aniline, showcasing an unconventional pathway for 3-fluoroaniline metabolism, which could have implications for managing the environmental impact of fluoroanilines including compounds like 4-Cyclobutoxy-3-fluoroaniline (Zhao et al., 2019).

Electrochemical Applications

The electrochemical behavior of fluoro-substituted anilines has been studied, with research by Cihaner and Önal (2002) examining the electrochemical polymerization of fluoro-substituted aniline monomers. This study found that the polymers obtained show promise for conductivity applications through iodine doping, indicating potential use in electronic or optical devices. The insights into the electrochemical behavior of fluoroanilines could extend to the understanding and development of materials based on this compound (Cihaner & Önal, 2002).

Microbial Community Analysis

Zhao et al. (2019) also examined the aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems, identifying unique bacteria capable of degrading these compounds. This research provides insights into microbial communities that could be leveraged for the bioremediation of fluoroanilines, potentially including this compound. The study highlights the efficiency of mixed cultures in metabolizing fluoroanilines through unconventional pathways (Zhao et al., 2019).

Synthetic and Medicinal Chemistry

In medicinal and synthetic chemistry, fluoroanilines are intermediates for pharmaceutical compounds. The study on 3-chloro-4-fluoroaniline by Trivedi et al. (2015) investigated the influence of biofield energy treatment on its physical, thermal, and spectral properties, aiming to modulate these characteristics for improved pharmaceutical applications. Such research could inform the synthesis and application of related compounds, including this compound, in drug development processes (Trivedi et al., 2015).

Properties

IUPAC Name

4-cyclobutyloxy-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWLFXGBUMIXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247239-61-7
Record name 4-cyclobutoxy-3-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclobutoxy-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-Cyclobutoxy-3-fluoroaniline
Reactant of Route 3
Reactant of Route 3
4-Cyclobutoxy-3-fluoroaniline
Reactant of Route 4
Reactant of Route 4
4-Cyclobutoxy-3-fluoroaniline
Reactant of Route 5
Reactant of Route 5
4-Cyclobutoxy-3-fluoroaniline
Reactant of Route 6
Reactant of Route 6
4-Cyclobutoxy-3-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.